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Compound of Interest

Compound Name: Edmpc

Cat. No.: B11931353 Get Quote

A Note on Terminology: The term "Edmpc" provided in the query does not correspond to a

known scientific term or technology in the field of vaccine development. Based on the context

of the request for detailed protocols and applications in bioprocessing, this document has been

prepared on the topic of Model Predictive Control (MPC), a highly relevant advanced process

control strategy in pharmaceutical and vaccine manufacturing.

Introduction to Model Predictive Control in
Bioprocessing
Model Predictive Control (MPC) is an advanced process control strategy that utilizes a dynamic

model of a process to predict its future behavior.[1] Unlike traditional controllers (like PID

controllers) that react to current errors, MPC optimizes control actions over a future horizon by

solving an optimization problem at each control interval.[1] This predictive capability allows it to

handle complex, multivariate processes with long delay times and interacting variables—

characteristics that are ubiquitous in vaccine manufacturing.[1]

In the context of vaccine development and manufacturing, which involves sensitive and

complex biological systems, MPC offers a framework for optimizing operations, ensuring

consistent product quality, and improving process robustness.[2][3] Its implementation aligns

with the principles of Quality by Design (QbD) and Process Analytical Technology (PAT), which

are strongly encouraged by regulatory bodies like the U.S. Food and Drug Administration

(FDA).[4]
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Application in Upstream Processing (USP)
Upstream processing in vaccine manufacturing, which includes cell culture and viral vector

production, is a critical stage that determines the yield and quality of the final product. These

processes are notoriously complex, nonlinear, and sensitive to small variations in

environmental conditions.[1]

1.1. Cell Culture and Viral Vector Production:

MPC is extensively applied to bioreactors for culturing mammalian cells (like CHO or HEK293

cells) or insect cells (like Sf9) used in modern vaccine production (e.g., for viral vector-based

vaccines or recombinant protein subunit vaccines).[5][6][7][8]

Objective: To maintain critical process parameters (CPPs) like pH, dissolved oxygen,

temperature, and nutrient concentrations at optimal levels to maximize viable cell density

(VCD), product titer, and ensure critical quality attributes (CQAs) of the product.[4]

Mechanism: An MPC controller uses a model of the cell culture process to predict how

changes in manipulated variables (e.g., feed rates of glucose and other nutrients, gas flow

rates) will affect the state of the culture over time.[9] It then calculates the optimal sequence

of adjustments to keep the culture on a desired trajectory, for instance, maximizing the

integral of viable cell density or the final product concentration.

Benefits:

Improved Titer and Yield: By maintaining optimal nutrient levels and minimizing the

accumulation of inhibitory byproducts like lactate and ammonia, MPC can lead to

significant increases in product yield.[10]

Enhanced Process Robustness: MPC can anticipate and compensate for disturbances,

such as variations in raw material quality or measurement noise, leading to more

consistent batch-to-batch performance.[11]

Optimized Feeding Strategies: MPC can determine the optimal feeding strategy for fed-

batch or perfusion cultures, preventing both underfeeding (which limits growth) and

overfeeding (which can lead to metabolic waste).[9]
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1.2. Perfusion Bioreactors:

In continuous or perfusion culture systems, where media is continuously added and harvested,

maintaining a steady state is crucial. MPC is particularly well-suited for these systems.[3][12]

Objective: To control biomass by manipulating the bleed rate, thereby maintaining a stable

and productive cell culture over extended periods.[3][12]

Mechanism: The MPC predicts future viable cell concentration and adjusts the perfusion and

bleed flow rates to maintain a target cell density, compensating for process variations that

would otherwise propagate downstream.[3]

Benefits: Simulation studies have shown that MPC can significantly reduce variability in

biomass and product concentration, stabilizing the process and preventing product losses

that can range from 4.5% to 10% over a 30-day production period.[3][12]

Application in Downstream Processing (DSP)
Downstream processing involves the purification of the target vaccine antigen or viral vector

from the complex mixture of the bioreactor harvest. This stage is critical for ensuring the safety

and efficacy of the final product.

2.1. Chromatography:

Chromatography is a cornerstone of vaccine purification, used to separate the target product

from host cell proteins, DNA, and other impurities.[13] While less documented than in USP,

MPC holds significant potential for optimizing chromatography steps.

Objective: To improve the separation efficiency, maximize product recovery, and ensure

consistent purity across batches.

Mechanism: MPC can be used to control parameters like the gradient slope in elution, flow

rate, and column loading. By using a model that predicts the chromatographic separation,

the controller can make real-time adjustments to optimize the trade-off between purity and

yield. Mixed-mode chromatography, which offers unique selectivities, can particularly benefit

from advanced control to manage its complex interactions.[14]
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Benefits:

Increased Purity and Yield: By optimizing elution profiles, MPC can improve the resolution

between the target product and impurities, leading to higher purity and recovery.[15]

Process Intensification: MPC can enable the move towards continuous downstream

processes, such as periodic counter-current chromatography (PCC), by managing the

complex column switching and loading operations.

Quantitative Data Summary
The implementation of Model Predictive Control has demonstrated tangible improvements in

bioprocessing for biologics, which is directly applicable to vaccine manufacturing.
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Application
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Improvement
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Reference
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Antibody Yield
10% to 43%
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[10]
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Processing
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Bioreactor
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Process

Variability

Up to 7-fold
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glucose & lactate

variance

[10]

Upstream

Processing

Fed-Batch

Bioprocess

(Generic)

Final Protein

Production

>2%

improvement

compared to

historical

average

[9]

Upstream

Processing

Continuous

Biomanufacturin

g (CHO cells)

pH Setpoint

Tracking

Reached new

setpoint in 15

mins vs. 35 mins

for PID

[4]

Upstream

Processing

Continuous

Biomanufacturin

g (CHO cells)

pH Step Change

5.5 times faster

than PID

controller

[4]

Upstream

Processing

Perfusion

Bioreactor

(Simulation)

Product Loss

Prevention

4.5% to 10%

reduction in total

product losses

over 30 days

[3][12]
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Phase 1: Process Understanding & Modeling

Phase 2: Controller Design & Simulation

Phase 3: Implementation & Validation

Define Control Objectives
(e.g., Maximize Titer, Maintain CQA)

Identify CPPs & MVs
(Critical Process Parameters & Manipulated Variables)

Data Collection
(Historical Batches, DoE)

Process Model Development
(Mechanistic, Data-Driven, or Hybrid)

Model Validation
(Against independent data)

Define MPC Parameters
(Prediction Horizon, Control Horizon)

Formulate Optimization Problem
(Objective Function, Constraints)

Controller Tuning
(Adjust weighting factors)

In-Silico Simulation
(Test against virtual process model)

Hardware/Software Integration
(Connect to PLC/DCS)

Small-Scale Pilot Run
(Initial performance testing)

Performance Monitoring & Re-tuning

Collect New Data
for Model Refinement

Scale-Up & Production Run

Click to download full resolution via product page

Caption: Workflow for MPC development in vaccine manufacturing.
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Experimental Protocols: A Framework for MPC
Implementation
This section provides a generalized, detailed protocol for implementing an MPC system for an

upstream vaccine production process (e.g., viral vector production in a fed-batch bioreactor).

Objective
To design and implement an MPC to control the glucose and glutamine concentrations in a

CHO cell culture bioreactor to maximize the final viral vector titer.

Materials & Equipment
Bioreactor: 5L stirred-tank glass bioreactor with probes for pH, Dissolved Oxygen (DO), and

temperature.

Cell Line: Suspension CHO cell line for producing the target viral vector.

Culture Media: Chemically defined basal and feed media.

Analytical Equipment: Bio-profile analyzer (for glucose, glutamine, lactate, ammonia),

instrument for quantifying viral titer (e.g., qPCR, ELISA).

Control System: A Distributed Control System (DCS) or Supervisory Control and Data

Acquisition (SCADA) system capable of interfacing with the bioreactor and executing custom

control algorithms.

Software: MATLAB with MPC Toolbox, Python with libraries like GEKKO, or a commercial

software package (e.g., ABB's xPAT).

Phase 1: Process Characterization and Modeling
1.1. Define Control Objectives and Variables:

Controlled Variables (Outputs): Glucose concentration (setpoint: 2 g/L), Glutamine

concentration (setpoint: 0.5 mM).
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Manipulated Variables (Inputs): Feed rate of concentrated glucose solution, Feed rate of

concentrated glutamine solution.

Disturbance Variables (Measured): Viable Cell Density (VCD), key byproduct concentrations

(Lactate, Ammonia).

1.2. Experimental Design for Data Collection:

Perform a series of bioreactor runs (minimum 10-15 batches recommended for a robust

data-driven model) to capture process dynamics.[1]

Use a Design of Experiments (DoE) approach to systematically vary initial conditions and

feed profiles to ensure the collected data is informative.

Sample the bioreactor at high frequency (e.g., every 6-12 hours) and analyze for all relevant

variables (VCD, viability, metabolites, product titer).

1.3. Process Model Development:

This is the most critical step. Choose a model structure. A hybrid approach is often effective.

Mechanistic Part (First-Principles): Develop mass balance equations for key components.

d(VC_glc)/dt = F_inC_glc_feed - q_glcXvV

Where V is volume, C_glc is glucose concentration, F_in is feed rate, q_glc is the

specific consumption rate, and Xv is the viable cell mass.

Data-Driven Part (Machine Learning): Use the data from Step 1.2 to model the complex

cellular metabolism.[9]

Use techniques like Partial Least Squares (PLS) or Recurrent Neural Networks (RNNs)

to create a statistical model that predicts q_glc and other specific

consumption/production rates based on the current state of the bioreactor (e.g., VCD,

metabolite concentrations).[1][16]

1.4. Model Validation:
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Validate the developed model using a dataset that was not used for model training.

Ensure the model can accurately predict the evolution of glucose and glutamine

concentrations over a time horizon of at least 24-48 hours in response to changes in feed

rates.

Phase 2: MPC Controller Design and In-Silico Simulation
2.1. Configure the MPC Controller:

Sampling Interval (Ts): Set the interval at which the controller calculates new actions (e.g., 1

hour). This is often limited by measurement availability.

Prediction Horizon (P): Define how far into the future the model predicts the process outputs

(e.g., 24 steps, corresponding to 24 hours).

Control Horizon (M): Define the number of future control moves to be calculated at each step

(e.g., 5 steps). A shorter control horizon reduces computational load.

2.2. Formulate the Optimization Problem:

The controller will solve this problem at each sampling interval.

Objective Function: Minimize a weighted sum of squared errors between the predicted

outputs and their setpoints, and the magnitude of control moves.

J = sum(w_y * (y_pred - y_setpoint)^2) + sum(w_u * (delta_u)^2)

w_y and w_u are tuning weights that balance performance against control effort.

Constraints: Define operational limits to ensure process safety and feasibility.

Feed pump rates (e.g., 0 to 50 mL/hour).

Rate of change of feed rates.

Predicted metabolite concentrations (e.g., predicted lactate < 5 g/L).

2.3. Controller Tuning and Simulation:
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Use the process model from Phase 1 to create a digital twin of the bioreactor.

Tune the MPC weights (w_y, w_u) in a simulation environment. Test the controller's ability to:

Track setpoints for glucose and glutamine.

Reject simulated disturbances (e.g., a sudden 10% error in a VCD measurement).

Handle model-plant mismatch by introducing intentional errors into the simulation model.

Phase 3: Implementation and Validation
3.1. System Integration:

Deploy the MPC algorithm on a suitable hardware/software platform.

Establish a reliable communication link between the MPC controller and the bioreactor's low-

level control system (DCS/SCADA). Ensure the MPC can read process measurements and

write new setpoints for the feed pumps.

3.2. Pilot-Scale Implementation:

Perform an initial run on a small-scale (e.g., 5L) bioreactor.

Initially, run the MPC in "open-loop" or "shadow mode," where it calculates control actions

but does not implement them. Compare its decisions to those of a standard protocol or

manual operator.

Once confidence is established, switch to "closed-loop" control.

3.3. Performance Monitoring and Validation:

Closely monitor the performance of the first closed-loop run.

Compare the results (final titer, batch consistency, process stability) against historical

batches controlled with the previous strategy.

If necessary, use the data from the first run to refine the process model and re-tune the

controller for improved performance in subsequent runs.
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3.4. Scale-Up:

Once the MPC strategy is validated at the small scale, develop a scale-up plan.

The process model may need to be adjusted to account for scale-dependent effects (e.g.,

changes in mixing times, gas transfer rates).

Implement and validate the MPC on the production-scale bioreactor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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